molecular formula C5H4ClNOS B2973208 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one CAS No. 2044713-56-4

2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one

Cat. No. B2973208
CAS RN: 2044713-56-4
M. Wt: 161.6
InChI Key: PBCOCFDXZGIIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of thiazole derivatives. It is widely used in scientific research for its unique properties and effects on biochemical and physiological processes. In

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one in lab experiments is its unique properties and effects on biochemical and physiological processes. It can be used to study various pathways and processes in cells and tissues. However, one limitation is that it can be toxic at high concentrations and care should be taken when handling and using this compound.

Future Directions

There are many future directions for the use of 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one in scientific research. One direction is the development of new thiazole derivatives for drug discovery and development. Another direction is the use of this compound in the development of new fluorescent probes for imaging cellular processes. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one can be achieved through various methods. One of the most common methods is the reaction of 2-chloroacetyl chloride with 1,2-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloroacetyl chloride with 1,2-thiazole-5-thiol in the presence of a base such as sodium hydroxide.

Scientific Research Applications

2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one has a wide range of applications in scientific research. It is commonly used in the synthesis of various thiazole derivatives for drug discovery and development. It has also been used as a reagent in the synthesis of peptides and proteins. Additionally, it has been used in the development of fluorescent probes for imaging cellular processes.

Safety and Hazards

The compound carries hazard statements (H302, H312, H315, H318, H332, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501) according to the Globally Harmonized System (GHS). It is essential to handle it with care .

properties

IUPAC Name

2-chloro-1-(1,2-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOCFDXZGIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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